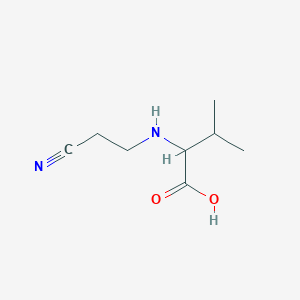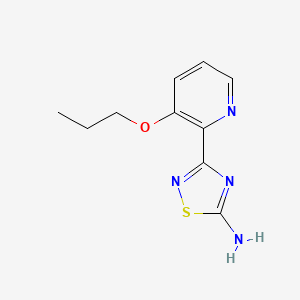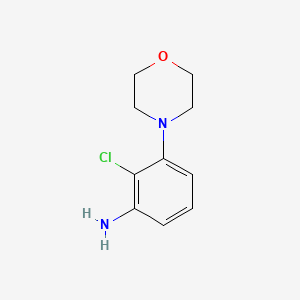![molecular formula C19H13N5O B13892953 2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13892953.png)
2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure combining isoquinoline, pyrazole, and furo-pyridine moieties, making it a versatile scaffold for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine typically involves multi-step procedures. One common approach includes the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine, followed by cyclization and substitution reactions . Another method involves a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrazole and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenated reagents and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and other enzyme targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets, such as protein kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline
Uniqueness
2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine stands out due to its unique combination of three different heterocyclic rings, which provides a versatile platform for various modifications and applications. Its ability to inhibit multiple kinase targets also adds to its uniqueness and potential therapeutic value.
Eigenschaften
Molekularformel |
C19H13N5O |
|---|---|
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C19H13N5O/c20-19-18-15(16(10-22-19)12-8-23-24-9-12)6-17(25-18)14-3-1-2-11-7-21-5-4-13(11)14/h1-10H,(H2,20,22)(H,23,24) |
InChI-Schlüssel |
RCCZEZSDMDCLQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C3=CC4=C(O3)C(=NC=C4C5=CNN=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride](/img/structure/B13892880.png)



![Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-](/img/structure/B13892904.png)
![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13892911.png)


![2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt](/img/structure/B13892938.png)



